molecular formula C13H16N2O3 B13867816 Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate CAS No. 160037-58-1

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate

Cat. No.: B13867816
CAS No.: 160037-58-1
M. Wt: 248.28 g/mol
InChI Key: XQFPMSQWMMLAJO-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with a dimethylamino group and a carbonyl group, linked to an ethyl ester and a prop-2-enoate moiety

Preparation Methods

The synthesis of Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate typically involves the reaction of 2-chloropyridine N-oxide with β-alanine carbethoxy hydrochloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Chemical Reactions Analysis

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

160037-58-1

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate

InChI

InChI=1S/C13H16N2O3/c1-5-18-13(17)9(2)12(16)11-10(15(3)4)7-6-8-14-11/h6-8H,2,5H2,1,3-4H3

InChI Key

XQFPMSQWMMLAJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(=O)C1=C(C=CC=N1)N(C)C

Origin of Product

United States

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